4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethylphenyl)butanamide
Descripción general
Descripción
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethylphenyl)butanamide, also known as Nootropil, is a nootropic drug that has been extensively studied for its potential cognitive enhancing effects. This compound was first synthesized in the 1960s by Romanian chemist Corneliu E. Giurgea. Since then, it has been widely used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethylphenyl)butanamide is not fully understood. However, it is believed to modulate the activity of neurotransmitters in the brain, including acetylcholine and glutamate. It may also enhance the activity of neuronal mitochondria, which are responsible for energy production in the brain.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethylphenyl)butanamide has been shown to increase cerebral blood flow, glucose metabolism, and oxygen consumption in the brain. It may also enhance the synthesis and release of neurotransmitters, including acetylcholine, dopamine, and serotonin. Additionally, it has been shown to increase the density of certain receptors in the brain, including NMDA and AMPA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethylphenyl)butanamide in lab experiments is its well-established safety profile. It has been extensively studied in both animals and humans and has been shown to have low toxicity and few side effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are many potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethylphenyl)butanamide. One area of interest is investigating its potential therapeutic applications in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and how it may be used to enhance cognitive function in healthy individuals. Finally, there is a need for more research on the long-term effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethylphenyl)butanamide use, particularly in regards to its potential neuroprotective effects.
Aplicaciones Científicas De Investigación
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethylphenyl)butanamide has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve memory, learning, and attention in both healthy individuals and those with cognitive impairments. Additionally, it has been investigated for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylphenyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-12-5-7-13(8-6-12)17-14(19)4-3-11-18-15(20)9-10-16(18)21/h5-8H,2-4,9-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVERKYMEQNNOPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCN2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.